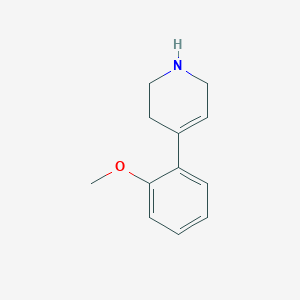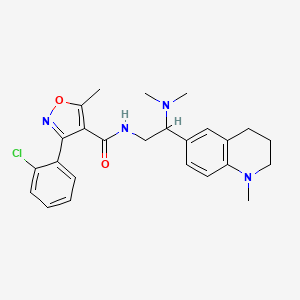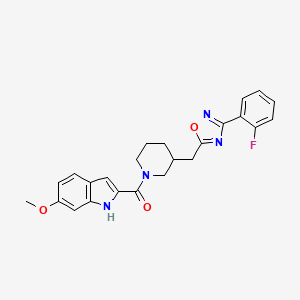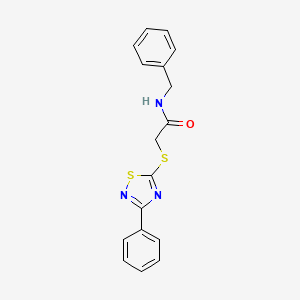![molecular formula C13H10Cl3N3O2 B2892043 4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one CAS No. 477855-41-7](/img/structure/B2892043.png)
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the pyridazinone family, recognized for its potential pharmaceutical applications. The presence of chlorine atoms and a methoxyiminoethyl group adds unique reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: A starting material, such as 4,5-dichloro-2-hydrazinopyridazine, undergoes a condensation reaction with (2Z)-2-(4-chlorophenyl)-2-methoxyiminoacetonitrile.
Catalysis: Using catalysts like palladium or other transition metals enhances the reaction efficiency.
Solvents: Organic solvents such as dichloromethane or ethanol are typically used.
Industrial Production Methods:
Bulk Synthesis: Scaling up the above reaction in industrial reactors.
Purification: Recrystallization and chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to various oxidative derivatives.
Reduction: Reduction can alter the nitro groups to amines.
Substitution: Chlorine atoms can be substituted by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, various alkyl amines under basic conditions.
Major Products:
Oxidative Derivatives: Formation of oximes.
Reduction Products: Amines.
Substitution Products: Corresponding substituted pyridazinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in organic synthesis. Biology: Investigated for their enzyme inhibition properties. Medicine: Industry: Used in agricultural chemistry for designing pesticides and herbicides.
Mecanismo De Acción
Mechanism:
Binding Affinity: Binds to specific molecular targets, such as enzymes or receptors, inhibiting their function.
Pathways: Affects biochemical pathways like signal transduction or metabolic processes, leading to its biological effects.
Molecular Targets:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Interaction with cellular receptors to modulate biological responses.
Comparación Con Compuestos Similares
4,5-Dichloro-2-[(2Z)-2-(4-bromophenyl)-2-methoxyiminoethyl]pyridazin-3-one.
4,5-Dichloro-2-[(2Z)-2-(4-fluorophenyl)-2-methoxyiminoethyl]pyridazin-3-one.
Uniqueness:
Chlorine Substitution: The specific positioning of chlorine atoms and the methoxyiminoethyl group provides unique chemical and biological properties.
Reactivity: Enhanced reactivity compared to its bromine and fluorine analogs, potentially leading to more potent biological activity.
So there you have it! This compound’s chemistry is as intricate as its name is long. Which part intrigued you the most?
Propiedades
IUPAC Name |
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O2/c1-21-18-11(8-2-4-9(14)5-3-8)7-19-13(20)12(16)10(15)6-17-19/h2-6H,7H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJUKOGWPAVGH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1C(=O)C(=C(C=N1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CN1C(=O)C(=C(C=N1)Cl)Cl)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)
![3,4,9-trimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2891962.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2891963.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)



![N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide](/img/structure/B2891973.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)
![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2891977.png)
![3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2891978.png)


